N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common route starts with the preparation of the 2,5-dimethoxyphenyl precursor, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carboxamide
- N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N4O3 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O3/c1-22-10-5-6-15(23-2)13(8-10)18-16(21)14-9-12(19-20-14)11-4-3-7-17-11/h3-9,17H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
FTDNYLSOJUIRKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CC=CN3 |
Origin of Product |
United States |
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